molecular formula C20H17N5O2S B2952034 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole CAS No. 1396809-82-7

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2952034
CAS No.: 1396809-82-7
M. Wt: 391.45
InChI Key: AQHCLSBWUVDVBU-UHFFFAOYSA-N
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Description

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

The cellular effects of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone are currently unknown. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function

Molecular Mechanism

The molecular mechanism of action of Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This suggests that the compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(14-13-21-25-8-4-3-6-16(14)25)23-9-11-24(12-10-23)20(27)18-22-15-5-1-2-7-17(15)28-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHCLSBWUVDVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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